N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)8-6-7(3-4-9(8)16)17-11(18)10-2-1-5-19-10/h1-6H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDLOLOPZMOQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-amino-3-(trifluoromethyl)aniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to prevent side reactions . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide ()
- Substituents : 4-bromo on phenyl.
- Molecular formula: C₁₁H₈BrNO₂.
- Role : Intermediate in Suzuki-Miyaura cross-coupling, highlighting synthetic versatility.
- Comparison: Bromine’s bulkiness and moderate electron-withdrawing effects contrast with the target compound’s amino/CF₃ synergy, which may improve target binding specificity .
N-(3-Chloro-4-methylphenyl)furan-2-carboxamide ()
- Substituents : 3-chloro, 4-methyl on phenyl.
- Molecular formula: C₁₂H₁₀ClNO₂.
- Comparison: Chlorine’s electronegativity and methyl’s lipophilicity differ from the target’s amino/CF₃.
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) ()
- Substituents : 5-nitro on furan, 4-sulfamoyl-phenyl with 2-CF₃.
- Molecular formula : C₁₉H₁₃F₃N₄O₆S.
- Comparison : The target compound lacks nitro/sulfamoyl groups but retains CF₃, suggesting divergent mechanisms of action .
N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide ()
- Substituents : 3-chloro-4-methyl on phenyl, 5-(2-chlorophenyl) on furan.
- Molecular formula: C₁₈H₁₃Cl₂NO₂.
- The target compound’s amino group may instead favor solubility and polar interactions .
Structural and Functional Data Table
*Note: Molecular weight estimated based on structural analysis; tetrahydrofuran analog in has C₁₂H₁₃F₃N₂O₂ (274.24).
Biological Activity
N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound has a unique structure characterized by a furan ring, an amino group, and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets. The amino group can form hydrogen bonds, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's lipophilicity allows it to effectively penetrate cell membranes, while the amino group aids in binding with target proteins, potentially leading to inhibition or activation of their functions.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . It has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Anti-inflammatory Effects
The compound has also shown anti-inflammatory activity , particularly through its inhibition of the IκB kinase (IKK) complex. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory diseases .
Table 2: Inhibition of Pro-inflammatory Cytokines
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis, as evidenced by increased caspase-3 activation .
Study on Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory mechanisms revealed that treatment with this compound significantly reduced the expression of matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation .
Pharmacokinetics and Toxicology
This compound demonstrates favorable pharmacokinetic properties, including good solubility in organic solvents and moderate stability under physiological conditions. Toxicological assessments indicate a low risk of adverse effects at therapeutic doses, making it a promising candidate for further development.
Q & A
Q. What are the optimized synthetic routes for N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide, and how is purity validated?
A common approach involves catalytic hydrogenation of nitro precursors (e.g., 4-nitro-3-(trifluoromethyl)aniline derivatives) followed by coupling with furan-2-carboxylic acid using carbodiimide-based reagents. Post-synthesis purification via flash chromatography (silica gel, EtOAc/hexane gradients) ensures removal of byproducts. Purity validation typically employs HPLC (≥98% by area normalization) and spectroscopic techniques (NMR, FT-IR) .
Q. How is structural confirmation of this compound achieved?
Structural elucidation combines:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Target-specific assays (e.g., kinase inhibition, receptor binding) are prioritized. For cytotoxicity, use MTT or resazurin assays in cell lines (e.g., HepG2, HEK293). Dose-response curves (1–100 µM) and IC calculations are standard. Include positive controls (e.g., staurosporine for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved across studies?
Discrepancies often arise from solvent polarity, pH, or crystallinity. Methodological solutions:
- DLS/Zeta Potential : Assess aggregation in aqueous buffers (PBS, pH 7.4).
- Thermal Analysis : DSC to detect polymorphic forms affecting solubility.
- Co-solvent Systems : Use DMSO-water gradients (0.1–10% DMSO) for kinetic solubility profiling .
Q. What strategies optimize the trifluoromethyl group’s metabolic stability in SAR studies?
- Isosteric Replacement : Compare with –CF, –OCF, or –SCF analogs.
- Metabolite Identification : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS for oxidative defluorination.
- LogP Adjustments : Introduce electron-withdrawing groups (e.g., –CN) to balance lipophilicity and metabolic clearance .
Q. How to address low yields in Pd-catalyzed coupling reactions involving the trifluoromethylphenyl moiety?
- Ligand Screening : Test Buchwald-Hartwig ligands (XPhos, SPhos) for C-N coupling efficiency.
- Solvent Optimization : Use toluene/DMF mixtures at 80–100°C.
- Additives : Include CsCO or KPO to stabilize intermediates. Yields typically improve from <40% to >70% under optimized conditions .
Q. What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases.
- Circular Dichroism (CD) : Confirm absolute configuration.
- X-ray Crystallography : Resolve crystal structures of enantiopure salts (e.g., tartrate derivatives) .
Safety and Handling
Q. What are the critical storage conditions to prevent degradation?
Store under inert gas (Ar/N) at –20°C in amber vials. Desiccate with silica gel to prevent hydrolysis of the carboxamide group. Avoid prolonged exposure to >50°C .
Q. How to mitigate explosion risks during large-scale synthesis?
- Ventilation : Use spark-proof equipment in fume hoods.
- Dilution : Conduct hydrogenation reactions at ≤10 psi H pressure.
- Thermal Monitoring : Implement inline FTIR for exothermic reaction control .
Data Contradiction Analysis
Q. Why do biological activity profiles vary between in vitro and in vivo studies?
Common factors include:
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust effective concentrations.
- Metabolite Interference : Profile metabolites in plasma (LC-HRMS) to identify active/inactive species.
- PK/PD Modeling : Integrate bioavailability data (e.g., C, AUC) to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
